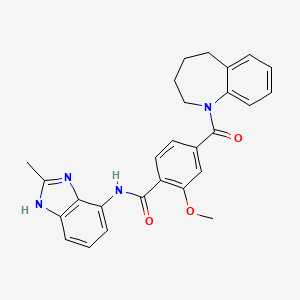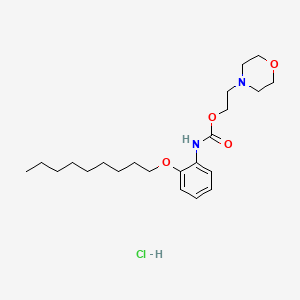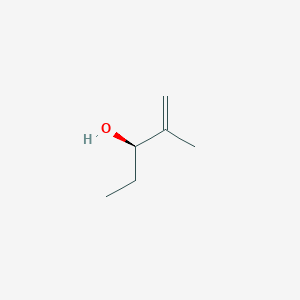
(R)-3-hydroxy-2-methylpent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-hydroxy-2-methylpent-1-ene is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by a hydroxyl group (-OH) attached to the third carbon and a double bond between the first and second carbons in a five-carbon chain with a methyl group attached to the second carbon. Its unique structure makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-hydroxy-2-methylpent-1-ene can be achieved through several methods. One common approach involves the asymmetric reduction of 3-oxo-2-methylpent-1-ene using chiral catalysts. Another method includes the hydroboration-oxidation of 2-methyl-1-pentene, followed by selective reduction.
Industrial Production Methods
In industrial settings, the production of ®-3-hydroxy-2-methylpent-1-ene often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. This method is preferred due to its efficiency and the ability to produce large quantities of the desired enantiomer with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-hydroxy-2-methylpent-1-ene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form ®-3-hydroxy-2-methylpentane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products
Oxidation: 3-oxo-2-methylpent-1-ene or 3-oxo-2-methylpentanal.
Reduction: ®-3-hydroxy-2-methylpentane.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
®-3-hydroxy-2-methylpent-1-ene has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of ®-3-hydroxy-2-methylpent-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the double bond play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-hydroxy-2-methylpent-1-ene: The enantiomer of ®-3-hydroxy-2-methylpent-1-ene with similar chemical properties but different biological activity.
3-hydroxy-2-methylpentane: Lacks the double bond, resulting in different reactivity.
2-methyl-1-pentene: Lacks the hydroxyl group, leading to different chemical behavior.
Uniqueness
®-3-hydroxy-2-methylpent-1-ene is unique due to its chiral center and the presence of both a hydroxyl group and a double bond. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
125637-07-2 |
|---|---|
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
(3R)-2-methylpent-1-en-3-ol |
InChI |
InChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3/t6-/m1/s1 |
InChI-Schlüssel |
DHNPVHJGKASNBQ-ZCFIWIBFSA-N |
Isomerische SMILES |
CC[C@H](C(=C)C)O |
Kanonische SMILES |
CCC(C(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



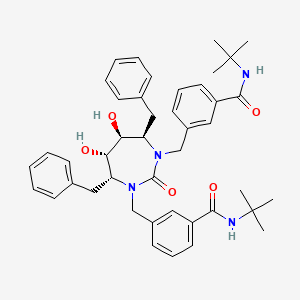
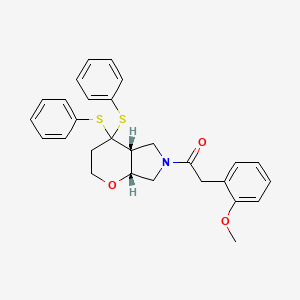



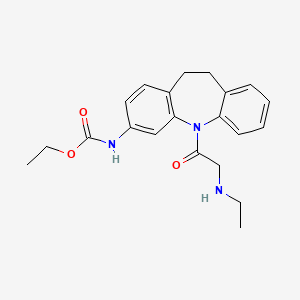
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)


